Docosapentaenoic acid
Overview
Description
Docosapentaenoic acid (DPA) is a long-chain n-3 polyunsaturated fatty acid (PUFA) that serves as an intermediary between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in the n-3 synthesis pathway. It is found in our diet through fish and lean red meat and has been associated with various health benefits, including anti-inflammatory actions, antiplatelet aggregation, and improved plasma lipid profiles . DPA exists in two major structural isomers: n-3 DPA and n-6 DPA, with n-3 DPA being more similar in biological functioning to DHA than to EPA .
Synthesis Analysis
The synthesis of DPA and its metabolites has been a subject of research due to their biological significance. For instance, the asymmetric total synthesis of 19,20-epoxydocosapentaenoic acid (19,20-EDP), a bioactive metabolite of DHA, has been reported. This synthesis involves direct asymmetric epoxidation and Wittig condensation, providing a method to produce EDP analogues for biological studies . Additionally, the bioconversion of n-3 and n-6 DPAs has been investigated in human cell lines, revealing that n-3 DPA can be converted to DHA in HepG2 cells and retro-converted to EPA in all three studied cell lines (Caco-2, HepG2, and THP-1) .
Molecular Structure Analysis
DPA's molecular structure, as a PUFA, includes a long carbon chain with multiple double bonds. The presence of these double bonds is crucial for the fluidity and function of cell membranes. The unique structure of DPA allows it to be involved in the formation of specialized pro-resolving lipid mediators (SPMs), which play a role in the resolution of inflammation and regulation of immune function .
Chemical Reactions Analysis
DPA is involved in various chemical reactions within the body. It can be enzymatically converted to a range of bioactive metabolites, including SPMs like resolvins, maresins, and protectins. These metabolites are synthesized through oxygenation reactions and have potent anti-inflammatory and pro-resolution effects . The synthesis of three metabolites of icosapentaenoic and docosahexaenoic acids, starting from EPA and DHA, has also been accomplished, highlighting the metabolic pathways of these PUFAs .
Physical and Chemical Properties Analysis
The physical and chemical properties of DPA are characteristic of PUFAs. It is a minor omega-3 fatty acid with a high degree of unsaturation, which contributes to its fluidity at biological temperatures. DPA's presence in cell membranes affects their flexibility and permeability, which are essential for proper cellular function. The incorporation of DPA into phospholipids has been shown to influence the synthesis of phosphatidylserine (PS) in rat brain microsomes and C6 glioma cells, suggesting that DPA may modulate PS synthesis . Additionally, DPA and its metabolites have been found to inhibit vascular smooth muscle cell proliferation by inhibiting the phosphorylation of the Cdk2-cyclinE complex, indicating a role in vascular health .
Scientific Research Applications
Omega-3 Fatty Acid Research
Docosapentaenoic acid (DPA) is an omega-3 fatty acid that has garnered attention in lipid research for its potential unique properties. It shares greater biological functionality with docosahexaenoic acid (DHA) than eicosapentaenoic acid (EPA). Despite low levels in tissue lipids relative to EPA and DHA, DPA-derived specialized pro-resolving mediators (SPMs) like resolvins, maresins, and protectins play a role in inflammation resolution and immune function regulation (Fard, Cameron-Smith, & Sinclair, 2020).
Anti-Inflammatory Effects
Studies highlight the anti-inflammatory effects of DPA. For instance, n-6 docosapentaenoic acid-derived compounds, such as 17-HDPAn-6 and 10,17-HDPAn-6, demonstrated inflammation-dampening effects and potential treatment applications for inflammatory conditions like inflammatory bowel disease (Chiu et al., 2012).
Neurological and Cognitive Function
DPA's role in brain function is significant. For example, substitution of DPA for DHA in neural phospholipids showed a reduction in spatial task performance, indicating a specific structural requirement for DHA over DPA in brain function (Lim, Hoshiba, & Salem, 2005).
Bioconversion and Metabolic Implications
Research on DPA's bioconversion in human cell lines suggests its conversion to DHA in HepG2 cells and retro-conversion to eicosapentaenoic acid (EPA) in various cell lines. This indicates its role in fatty acid metabolism and potential implications in nutritional science (Tian, Romanazzi, Miyashita, & Hosokawa, 2016).
Cardiovascular Health
DPA has been associated with improved cardiovascular health markers, such as plasma lipid parameters and platelet aggregation, showcasing its potential in managing cardiovascular diseases (Drouin, Rioux, & Legrand, 2019).
Anti-Inflammatory Properties in Macrophages
Further emphasizing its anti-inflammatory properties, DPA has shown to downregulate mRNA expression of pro-inflammatory factors in LPS-activated murine macrophage-like RAW264.7 cells (Tian et al., 2017).
Purification and Application
Studies also focus on the purification of DPA for nutraceutical applications, enhancing its accessibility and potential health benefits in food and medical industries (Mu, Li, Jin, & Sun, 2020).
Pro-Resolving Mediators
DPA is a precursor to a variety of lipid mediators involved in resolving inflammation, indicating its therapeutic potential in inflammation-related conditions (Dalli, Colas, & Serhan, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFFSWGQGVEMMI-JLNKQSITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074758 | |
Record name | Clupanodonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Docosapentaenoic acid (22n-3) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006528 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Docosapentaenoic acid | |
CAS RN |
24880-45-3 | |
Record name | Clupanodonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24880-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clupanodonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clupanodonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLUPANODONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS3OZT14QT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Docosapentaenoic acid (22n-3) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006528 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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